![molecular formula C9H8N6O2 B14183181 [3-(Azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid CAS No. 918484-97-6](/img/structure/B14183181.png)
[3-(Azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid: is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an azidomethyl group attached to a pyrazolo[3,4-b]pyridine ring, which is further connected to an acetic acid moiety. The presence of the azide group makes it particularly reactive and useful in click chemistry and other synthetic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the formation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the azidomethyl group through nucleophilic substitution reactions. The final step involves the attachment of the acetic acid moiety under acidic or basic conditions, depending on the specific synthetic pathway chosen.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Catalysts and solvents are often used to enhance the reaction rate and selectivity. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Analyse Chemischer Reaktionen
Types of Reactions: [3-(Azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro or other oxidized derivatives.
Reduction: Reduction of the azide group can yield amines or other reduced products.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can react with the azidomethyl group under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [3-(Azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in click chemistry, where it can form stable triazole rings through cycloaddition reactions.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. The azide group can be tagged with fluorescent markers, allowing for visualization and tracking in biological systems.
Medicine: In medicine, derivatives of this compound are explored for their potential as therapeutic agents. The unique structure allows for the design of molecules that can interact with specific biological targets, offering possibilities for drug development.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for creating polymers, coatings, and other advanced materials.
Wirkmechanismus
The mechanism of action of [3-(Azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid involves its interaction with molecular targets through the azide group. This group can undergo cycloaddition reactions, forming stable triazole rings that can modulate biological pathways. The compound’s structure allows it to bind to specific enzymes or receptors, influencing their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
[3-(Azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.
[3-(Azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]butyric acid: Features a butyric acid group, offering different reactivity and properties.
Uniqueness: The uniqueness of [3-(Azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid lies in its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it particularly useful in applications requiring precise control over chemical reactions and biological interactions.
Eigenschaften
CAS-Nummer |
918484-97-6 |
|---|---|
Molekularformel |
C9H8N6O2 |
Molekulargewicht |
232.20 g/mol |
IUPAC-Name |
2-[3-(azidomethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid |
InChI |
InChI=1S/C9H8N6O2/c10-14-12-4-7-6-2-1-3-11-9(6)15(13-7)5-8(16)17/h1-3H,4-5H2,(H,16,17) |
InChI-Schlüssel |
IAKUERNAMQFZMG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(N=C1)N(N=C2CN=[N+]=[N-])CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-Ethenylphenyl)methyl]hexadecanamide](/img/structure/B14183104.png)
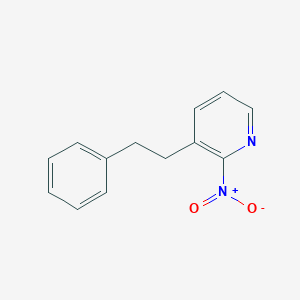
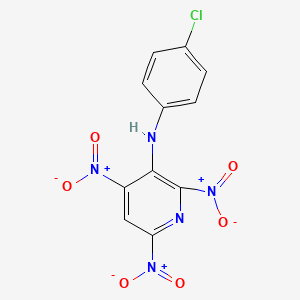
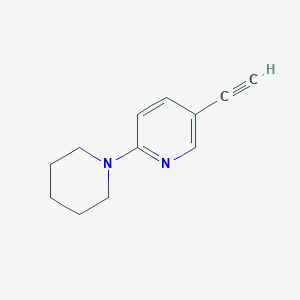
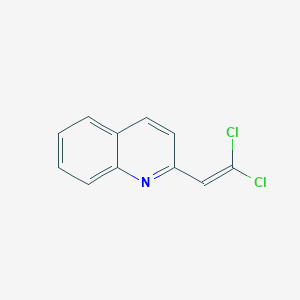
![6-Methoxy-1-[1-(6-methoxynaphthalen-2-yl)ethyl]naphthalen-2-ol](/img/structure/B14183154.png)
![6-(3-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14183159.png)
![O-tert-Butyl-N-[(4-chlorophenyl)methanesulfonyl]-D-serine](/img/structure/B14183160.png)
![[2-(Prop-1-en-2-yl)cyclopent-1-en-1-yl]methanol](/img/structure/B14183163.png)
![Acetic acid;8-[tert-butyl(dimethyl)silyl]oxyoctan-1-ol](/img/structure/B14183164.png)
![N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N'-phenylurea](/img/structure/B14183168.png)
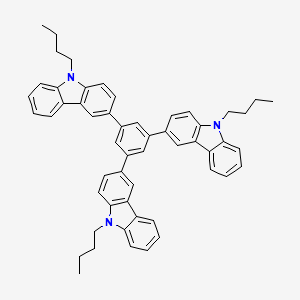
![4-{4-[(2-Aminoethyl)carbamoyl]phenoxy}but-2-enoic acid](/img/structure/B14183194.png)
